Product packaging for 3-(1H-indol-3-yl)acrylaldehyde(Cat. No.:CAS No. 923293-03-2)

3-(1H-indol-3-yl)acrylaldehyde

Cat. No.: B8613015
CAS No.: 923293-03-2
M. Wt: 171.19 g/mol
InChI Key: XRNSYINJYVOSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Derivatives in Synthetic Strategies and Natural Product Chemistry

Indole and its derivatives are among the most important heterocyclic systems in medicinal and synthetic organic chemistry. rsc.orgrsc.org The indole scaffold is a ubiquitous structural motif found in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids with potent pharmacological activities. mdpi.comnih.goveverant.org This prevalence in nature has made indole derivatives a focal point for synthetic chemists aiming to construct complex natural products and novel therapeutic agents. rsc.orgacs.org

The indole ring system is considered a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govbohrium.comopenmedicinalchemistryjournal.com Consequently, the development of new synthetic methods for the construction and functionalization of the indole nucleus is a highly active area of research. rsc.orgacs.org The versatility of the indole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity. bohrium.com

Overview of α,β-Unsaturated Aldehydes as Reactive Intermediates

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde group. fiveable.mewikipedia.org This structural arrangement results in a unique electronic distribution, rendering the molecule susceptible to nucleophilic attack at two distinct positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). pressbooks.pubopenstax.org The reactivity of these compounds is a cornerstone of many carbon-carbon bond-forming reactions in organic synthesis. pressbooks.pub

These compounds are valuable "building blocks" in organic synthesis due to their high reactivity and the ability to participate in a variety of transformations. nih.govmdpi.com They are key substrates in Michael additions, Diels-Alder reactions, and aldol (B89426) condensations, allowing for the construction of complex molecular frameworks. pressbooks.pubnih.gov The ability to control the regioselectivity of nucleophilic addition (1,2- vs. 1,4-addition) is a critical aspect of their synthetic utility and is often influenced by the nature of the nucleophile and the reaction conditions. pressbooks.pubrsc.org

Positioning of 3-(1H-indol-3-yl)acrylaldehyde within Chemical Research Contexts

This compound, also known as 3-indol-3-ylacrolein, combines the key features of both indole derivatives and α,β-unsaturated aldehydes. smolecule.com This positions it as a highly valuable intermediate in synthetic and medicinal chemistry. The indole moiety provides a platform for biological recognition, while the α,β-unsaturated aldehyde functionality serves as a reactive handle for further chemical modifications.

Research involving this compound and its derivatives often focuses on the synthesis of more complex heterocyclic systems and the exploration of their biological potential. For instance, it can serve as a precursor for the synthesis of various indole alkaloids and other pharmacologically relevant molecules. scirp.orgrsc.org The presence of the conjugated system also imparts specific electronic properties, making it a subject of interest in materials science. smolecule.com

The synthesis of this compound itself can be achieved through various methods, including the condensation of indole-3-carboxaldehyde (B46971) with an appropriate reagent. lookchem.com Its derivatives, with substitutions on the indole ring or the acrylaldehyde chain, are also actively synthesized and studied to modulate their chemical and biological properties. rsc.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol chemscene.comchemscene.com
CAS Number 923293-03-2 chemscene.combldpharm.comchemicalbook.com
Synonyms 3-(1H-indol-3-yl)prop-2-enal chemscene.com
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
SMILES O=CC=CC1=CNC2=C1C=CC=C2 chemscene.com
InChI Key XRNSYINJYVOSGG-ONEGZZNKSA-N smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B8613015 3-(1H-indol-3-yl)acrylaldehyde CAS No. 923293-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923293-03-2

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H

InChI Key

XRNSYINJYVOSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC=O

Origin of Product

United States

Synthetic Methodologies for 3 1h Indol 3 Yl Acrylaldehyde and Its Analogues

Classical Condensation Approaches

Classical condensation reactions provide a direct and efficient route to 3-(1H-indol-3-yl)acrylaldehyde and its analogues, starting from the readily available indole-3-carboxaldehyde (B46971). These methods focus on the formation of the carbon-carbon double bond of the acrylaldehyde moiety.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org In the context of synthesizing this compound analogues, indole-3-carboxaldehyde is reacted with various compounds containing an active methylene (B1212753) group. acgpubs.orgresearchgate.net

The reaction of 1H-indole-3-carbaldehyde with compounds possessing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), is a common strategy to produce substituted 3-(1H-indol-3-yl)acrylonitrile and acrylate (B77674) derivatives, respectively. acgpubs.orgacgpubs.org The general mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carboxaldehyde. Subsequent dehydration leads to the final condensed product.

A variation of this method, the Doebner modification, utilizes malonic acid in the presence of a base like pyridine (B92270). wikipedia.orgorganic-chemistry.org This reaction, upon heating, typically results in both condensation and decarboxylation to yield the corresponding α,β-unsaturated carboxylic acid. Further synthetic steps would be required to convert the carboxylic acid to the desired acrylaldehyde.

Table 1: Examples of Knoevenagel Condensation with Indole-3-Carboxaldehyde

Active Methylene CompoundCatalyst/SolventProduct TypeReference
NitromethaneAcetic acid, Piperidine (B6355638)(E)-3-(2-nitrovinyl)-1H-indole acgpubs.org
MalononitrilePiperidine/Ethanol (B145695)2-((1H-indol-3-yl)methylene)malononitrile acgpubs.org
Dimethyl malonatePiperidine/EthanolDimethyl 2-((1H-indol-3-yl)methylene)malonate acgpubs.org
Ethyl nitroacetatePiperidine/EthanolEthyl 2-((1H-indol-3-yl)methylene)-2-nitroacetate acgpubs.org

Wittig Reaction Applications for Acrylaldehyde Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.org This reaction is highly versatile and allows for the specific placement of the double bond. For the synthesis of this compound, indole-3-carboxaldehyde would be reacted with a phosphorus ylide containing a formyl group equivalent.

A common approach involves the use of a protected formyl ylide, such as (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide, which upon reaction with a strong base forms the corresponding ylide. This ylide then reacts with indole-3-carboxaldehyde to form a protected enal, which can be deprotected under acidic conditions to yield this compound.

A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide. The HWE reaction often provides excellent E-selectivity for the resulting alkene. organic-chemistry.org The synthesis of this compound via the HWE reaction would involve the reaction of indole-3-carboxaldehyde with a phosphonate ester bearing a protected aldehyde function, such as diethyl (2,2-diethoxyethyl)phosphonate.

Modifications and Optimized Reaction Conditions

Various modifications and optimizations have been developed to improve the efficiency and selectivity of both the Knoevenagel and Wittig reactions.

For the Knoevenagel condensation, the choice of catalyst and solvent system is crucial. While weak organic bases like piperidine and pyridine are traditionally used, other catalysts such as L-proline and diisopropylethylammonium acetate (B1210297) (DIPEAc) have been shown to be effective. researchgate.netscielo.org.mx The use of ionic liquids as solvents has also been explored to facilitate catalyst recycling and product separation. scielo.org.mx Furthermore, solvent-free conditions, often with microwave irradiation, have been employed to accelerate the reaction and improve yields. tue.nl

In the case of the Wittig reaction, the Schlosser modification can be employed to enhance the E-selectivity of the resulting alkene. wikipedia.org This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaines. Moreover, performing the Wittig reaction in aqueous media has been shown to be effective for a range of stabilized ylides and aldehydes, sometimes leading to accelerated reaction rates and high yields. acs.orgresearchgate.net

Functionalization of Indole (B1671886) Precursors

An alternative synthetic strategy involves the functionalization of the indole nucleus at the C3 position to introduce the necessary three-carbon aldehyde side chain. This approach often begins with the synthesis of indole-3-carboxaldehyde, a key precursor for the aforementioned condensation reactions.

Formylation Reactions of Indoles

The introduction of a formyl group at the C3 position of indole is a fundamental transformation in indole chemistry. Several named reactions are commonly employed for this purpose.

The Vilsmeier-Haack reaction is one of the most efficient methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. organic-chemistry.orgsid.irchemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). semanticscholar.orgacs.org The electrophilic iminium salt generated reacts with indole, preferentially at the electron-rich C3 position, to form an iminium intermediate which is subsequently hydrolyzed to yield indole-3-carboxaldehyde. Recent developments have focused on catalytic versions of this reaction to minimize the use of stoichiometric reagents. acs.org

The Duff reaction provides another route to formylating indoles, although it is generally less efficient than the Vilsmeier-Haack reaction. wikipedia.orgchemeurope.comecu.edu This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. semanticscholar.orgrsc.org The electrophilic species is an iminium ion derived from HMTA, which attacks the indole ring.

The Reimer-Tiemann reaction involves the reaction of indole with chloroform (B151607) in the presence of a strong base. chemistnotes.comwikipedia.org While this reaction is primarily used for the ortho-formylation of phenols, it can also be applied to electron-rich heterocycles like indole to produce indole-3-carboxaldehyde. stackexchange.comresearchgate.net However, the reaction can have limitations, including low yields and the potential for side reactions, such as ring expansion to form 3-chloroquinoline (B1630576) in the case of indole. chemistnotes.comscienceinfo.com

Table 2: Comparison of Formylation Reactions of Indole

ReactionReagentsTypical ConditionsAdvantagesDisadvantagesReference(s)
Vilsmeier-HaackDMF, POCl₃0-25 °CHigh yield, high purityStoichiometric use of POCl₃ organic-chemistry.orgsemanticscholar.orgacs.org
Duff ReactionHexamethylenetetramine, Acid (e.g., Acetic Acid)HeatingInexpensive reagentsGenerally low yields wikipedia.orgsemanticscholar.org
Reimer-TiemannChloroform, Strong Base (e.g., KOH)HeatingSimple procedureLow yields, potential for side reactions (ring expansion) chemistnotes.comstackexchange.comscienceinfo.com

Acylation and Alkylation Routes for Indole Substitution

Beyond formylation, acylation and alkylation reactions provide pathways to introduce a carbon chain at the C3 position of indole, which can then be further manipulated to form the acrylaldehyde moiety.

Friedel-Crafts acylation of indole can be used to introduce an acyl group at the C3 position. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net To synthesize a precursor for this compound, one could envision using an α,β-unsaturated acyl chloride. However, controlling the regioselectivity and avoiding polymerization can be challenging.

Friedel-Crafts alkylation of indoles with various alkylating agents is another important C-C bond-forming reaction. acs.orgnih.gov The direct alkylation of indole with a three-carbon electrophile containing a protected aldehyde function, such as a haloacetaldehyde acetal, could provide a direct precursor. More commonly, indoles are reacted with aldehydes or α,β-unsaturated ketones in the presence of a catalyst to yield C3-alkylated products. rsc.orgnih.govnih.gov For instance, the reaction of indole with an α,β-unsaturated aldehyde in the presence of a Brønsted acid catalyst can lead to a 1,4-addition product, which could potentially be further transformed into the target compound.

Direct C-H Activation and Alkenylation Methodologies

Direct C-H activation offers a more atom-economical and straightforward route to 3-alkenylindoles compared to traditional methods that may require pre-functionalization of the indole ring. nih.gov This approach involves the direct reaction of an indole with an alkene or aldehyde, facilitated by a catalyst, to form the desired product.

Regioselective C3 Alkenylation of Indoles with α,β-Unsaturated Aldehydes

The reaction between indoles and α,β-unsaturated aldehydes, also known as enals, provides a direct pathway to synthesize 3-alkenylindoles. This transformation can be catalyzed by various systems, with a key focus on achieving high regioselectivity at the C3 position of the indole nucleus.

One notable organocatalytic method involves the use of a morpholine (B109124) trifluoroacetic acid salt as the catalyst. thieme-connect.com This system facilitates the direct C3 alkenylation of unprotected indoles with a range of α,β-unsaturated aldehydes. thieme-connect.com The reaction proceeds via an initial conjugate addition of the indole to the iminium-activated enal, followed by an oxidative dehydrogenation step. A crucial aspect of this method is the delayed addition of the oxidant, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is introduced after the initial formation of the intermediate. thieme-connect.com This approach has proven effective for a variety of indole substrates and both α- and β-substituted enals, offering a practical alternative to metal-based catalytic systems. thieme-connect.com

Transition Metal-Catalyzed Alkenylation Approaches

Transition metal catalysts have been extensively explored for the C3 alkenylation of indoles. nih.gov These methods often involve a Fujiwara-Morita or oxidative dehydrogenative Heck-type reaction, which proceeds through dual C-H activation. nih.gov

Palladium-based catalysts are prominent in this area. An early example utilized palladium(II) acetate (Pd(OAc)₂) as the catalyst with copper(II) acetate (Cu(OAc)₂) as the oxidant for the regioselective C3 alkenylation of indoles with electron-withdrawing group-containing alkenes. nih.gov Subsequent research has explored variations of this system, including the use of molecular oxygen as a greener oxidant in conjunction with Pd(OAc)₂ or a Pd(II)/polyoxometalate catalyst. nih.gov

Ruthenium nanocatalysts (RuNCs) have also emerged as effective catalysts for the regioselective C3 alkenylation of indoles. beilstein-journals.orgnih.gov These nanocatalysts can be recovered and recycled, offering a more sustainable approach. nih.gov The reaction catalyzed by RuNCs tolerates a wide range of electron-donating and electron-withdrawing groups on the indole ring. beilstein-journals.orgnih.gov Mechanistic studies suggest that the catalysis is heterogeneous, with the oxides on the surface of the ruthenium nanocatalyst playing a key role in its high catalytic efficiency. nih.gov

Catalyst SystemOxidantSubstrate ScopeKey Features
Pd(OAc)₂ / Cu(OAc)₂Cu(OAc)₂Indoles, alkenes with electron-withdrawing groupsEarly example of Pd-catalyzed C3 alkenylation. nih.gov
Pd(OAc)₂ / O₂O₂IndolesUtilizes a greener oxidant. nih.gov
RuNCsVariousIndoles with diverse functional groupsHeterogeneous, recyclable catalyst. beilstein-journals.orgnih.gov

Organocatalytic Systems for Alkenylation

Organocatalysis provides a metal-free alternative for the C3 alkenylation of indoles. These systems often rely on the activation of the α,β-unsaturated aldehyde through the formation of an iminium ion with a secondary amine catalyst. thieme-connect.com

A notable example is the use of morpholin-4-ium trifluoroacetate (B77799) for the C3–H alkenylation of indoles with α,β-unsaturated aldehydes. beilstein-journals.orgnih.gov This reaction requires a stoichiometric amount of DDQ as an oxidant to achieve oxidative dehydrogenation. beilstein-journals.orgnih.gov The secondary amine catalyst is involved in both the initial conjugate addition of the indole to the enal and the subsequent oxidation step. thieme-connect.com

Another approach utilizes successive Brønsted acid/base catalysis for the synthesis of 3-alkenylindoles from indoles and α-hydrogen-containing alkyl- or aryl-aldehydes. beilstein-journals.orgresearchgate.net This transition-metal-free method offers an economically viable route, with the potential for recycling the benzenesulfinic acid catalyst. researchgate.net

Catalyst SystemOxidant/ReagentSubstrate ScopeKey Features
Morpholin-4-ium trifluoroacetateDDQIndoles, α,β-unsaturated aldehydesMetal-free, iminium activation. beilstein-journals.orgnih.govthieme-connect.com
Brønsted acid/base (e.g., benzenesulfinic acid)-Indoles, aliphatic aldehydesTransition-metal-free, recyclable catalyst. beilstein-journals.orgresearchgate.net

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for this compound and its analogues. This includes the use of greener solvents, solvent-free conditions, and alternative energy sources to drive the reactions. openmedicinalchemistryjournal.com

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in water or under solvent-free conditions significantly reduces the environmental impact of chemical syntheses. openmedicinalchemistryjournal.comnih.gov Water is an attractive solvent due to its non-toxicity, abundance, and non-flammability. researchgate.net

Several methods for the synthesis of indole derivatives have been successfully carried out in aqueous media. openmedicinalchemistryjournal.comnih.gov For instance, multi-component reactions involving indole, aldehydes, and active methylene compounds have been performed in water using a Cu(PPh₃)Cl catalyst to yield 3-substituted indoles. openmedicinalchemistryjournal.com

Solvent-free reactions offer another green alternative. openmedicinalchemistryjournal.com For example, the synthesis of indole derivatives has been achieved by reacting indole with substituted aromatic aldehydes under solvent-free conditions using cellulose (B213188) sulfuric acid as a reusable solid acid catalyst. openmedicinalchemistryjournal.com Another approach involves the direct solvent-free Mannich-type addition of indole to aldehydes at elevated temperatures. nih.gov

Microwave and Ultrasound Assisted Syntheses

Microwave and ultrasound irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov These techniques are considered green as they can reduce energy consumption and minimize waste. researchgate.net

Microwave-assisted synthesis has been successfully employed for the rapid and efficient preparation of various indole derivatives. reading.ac.ukresearchgate.netasianpubs.org For instance, the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids to form 1-acetyl-1H-indol-3-yl acetates can be achieved in just one minute under microwave irradiation. reading.ac.uk

Ultrasound-assisted synthesis is another effective green approach. researchgate.net This method has been used for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds under solvent-free conditions using catalysts like alum or nanosilica gel. researchgate.net The use of ultrasound can lead to improved yields and simpler work-up procedures. researchgate.netnih.gov

Green Chemistry ApproachCatalyst/ConditionsSubstrate ScopeKey Advantages
Aqueous MediumCu(PPh₃)ClIndole, aldehydes, active methylene compoundsUse of a benign solvent. openmedicinalchemistryjournal.com
Solvent-FreeCellulose Sulfuric AcidIndole, aromatic aldehydesReusable catalyst, no solvent waste. openmedicinalchemistryjournal.com
Solvent-FreeHeat (100 °C)Indole, aldehydesSimple, eco-friendly method. nih.gov
Microwave-AssistedTriethylamine2-[(carboxymethyl)amino]benzoic acids, acetic anhydrideRapid reaction times (1 minute). reading.ac.uk
Ultrasound-AssistedAlum or Nanosilica GelIndoles, carbonyl compoundsSolvent-free, improved yields. researchgate.net

Catalyst-Free and Recyclable Catalyst Systems

The synthesis of indole-3-aldehydes, the direct precursors to this compound, has traditionally relied on methods like the Vilsmeier-Haack reaction, which involves phosphorus oxychloride and dimethylformamide (DMF). jk-sci.comwikipedia.orgorganic-chemistry.orgsioc-journal.cn While effective, classic approaches often involve harsh reagents and generate significant waste. In response, research has shifted towards developing catalyst-free and recyclable catalyst systems to align with the principles of green chemistry. ijprt.org

Catalyst-free approaches often leverage thermal conditions or alternative energy sources. For instance, solvent-free reactions where indole is treated with an appropriate aldehyde at elevated temperatures have been explored for the synthesis of related bis(indolyl)methanes, demonstrating the potential to simplify reaction setups and reduce solvent waste. mdpi.com The Vilsmeier-Haack reaction itself can be performed under solvent-free conditions by grinding the reactants in a mortar and pestle, offering a more environmentally benign alternative to solution-phase methods. iaamonline.org Furthermore, catalyst-free, three-component reactions in water have been successfully developed for synthesizing complex indole derivatives, showcasing the utility of water as a green solvent. rsc.org

Recyclable heterogeneous catalysts offer a significant advantage by simplifying product purification and allowing for the reuse of the catalyst, thereby reducing costs and environmental impact. researchgate.net Examples include:

Magnetically Recyclable Catalysts: Ceric ammonium (B1175870) nitrate (B79036) (CAN) immobilized on linoleic acid-functionalized magnetite nanoparticles (Fe3O4–LA@CAN) has been developed as a highly efficient and reusable catalyst for the C3-selective formylation of free (N–H) indoles. researchgate.net

Polymer-Based Resins: Solid acid catalysts, such as the Amberlite IR-120 resin, have been effectively used in the synthesis of 3-substituted indoles. researchgate.net These polymer-based catalysts can be easily filtered off from the reaction mixture and reused multiple times without a significant loss of activity.

These methodologies represent a move towards more sustainable and economically viable synthetic routes for indole-based compounds.

Flow Chemistry Applications in Indole Acrylaldehyde Synthesis

Flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and straightforward scalability. technologynetworks.commdpi.comnih.gov These benefits are particularly relevant for the synthesis of indole derivatives, where reactions can be exothermic or require precise control over reaction parameters. researchgate.net

Microflow Reactor Systems for Enhanced Efficiency

Microflow reactors, characterized by their small channel dimensions (typically sub-millimeter), provide an exceptionally high surface-area-to-volume ratio. nih.gov This feature allows for precise temperature control and rapid mixing, which can lead to significantly improved reaction efficiency, higher yields, and better selectivity compared to batch reactions. mit.edu

For indole synthesis, microreactors enable the use of high temperatures and pressures safely, accelerating reaction rates dramatically. mdpi.com For example, the Fischer indole synthesis, a key method for creating the indole core, has been performed in heated flow systems with reaction times reduced from hours to mere minutes. nih.gov This rapid heating and cooling capability minimizes the formation of degradation byproducts that can occur with prolonged heating in batch reactors. The precise control afforded by microreactors also allows for the safe handling of hazardous intermediates and reagents, which can be generated and consumed in situ, avoiding the need for isolation and storage. flinders.edu.auwiley-vch.de

Continuous Flow Processing for Scalable Production

One of the most significant advantages of flow chemistry is the seamless transition from laboratory-scale optimization to large-scale production. technologynetworks.com Unlike batch reactors, where scaling up often requires complete re-optimization of reaction conditions, scaling a flow process typically involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).

Comparison of Flow vs. Batch Conditions

Direct comparisons between flow and batch conditions for the synthesis of indole derivatives consistently demonstrate the superiority of flow processing in several key areas.

ParameterBatch ConditionsFlow ConditionsAdvantage of Flow
Reaction Time Often hours to daysSeconds to minutesDrastic reduction in process time researchgate.net
Yield Variable, often lower due to side reactionsGenerally higher and more consistentImproved selectivity and process control researchgate.netscispace.com
Productivity Limited by reactor volume and downtimeHigh, continuous outputEnables large-scale production efficiently nih.gov
Safety Risks with exotherms and hazardous reagentsEnhanced safety due to small reactor volumeSafer handling of unstable intermediates and reactions wiley-vch.deresearchgate.net
Heat Transfer Inefficient, potential for hot spotsHighly efficient and uniformPrecise temperature control, minimizing byproducts mdpi.com
Scalability Difficult, requires re-optimizationStraightforward (time or numbering-up)Predictable and linear scaling technologynetworks.com

For example, a Fischer indole synthesis that required 30 minutes in a batch process could be completed in just 14 minutes in a semi-continuous flow system, albeit with a slightly lower yield (70% vs. 74%). researchgate.net However, the increased productivity and shorter reaction time often compensate for minor differences in yield. In other cases, such as photochemical reactions, flow reactors have demonstrated significantly higher productivity—sometimes an increase of nearly 50%—compared to batch setups for the same reaction time. scispace.com The ability to operate at temperatures exceeding the solvent's boiling point under pressure in a sealed flow system allows for reaction rate accelerations that are impractical or unsafe to achieve in standard batch glassware. mdpi.com

Chemical Reactivity and Transformation Pathways

Reactions at the Aldehyde Moiety

The aldehyde functional group is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

The aldehyde group of 3-(1H-indol-3-yl)acrylaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding (2E)-3-(1H-indol-3-yl)acrylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, but methods that are selective for aldehydes and tolerant of other functional groups, such as the indole (B1671886) ring and the alkene, are preferred.

The Pinnick oxidation is a widely used and efficient method for converting α,β-unsaturated aldehydes to their corresponding carboxylic acids under mild conditions. This reaction typically utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions with the double bond. The reaction proceeds through a chlorous acid intermediate, which reacts with the aldehyde to form a hydroxyallyl chlorite that subsequently fragments to the carboxylic acid. Other reagents, such as sodium hypochlorite (B82951) (NaClO), have also been used for the oxidation of aldehydes to carboxylic acids, sometimes enhanced by microwave irradiation.

Table 1: Overview of Oxidation Reactions

Starting Material Oxidizing Agent Product Reference
α,β-Unsaturated Aldehyde Sodium Chlorite (NaClO₂) α,β-Unsaturated Carboxylic Acid

Selective reduction of the aldehyde group in this compound, without affecting the conjugated double bond, leads to the formation of the corresponding allylic alcohol, 3-(1H-indol-3-yl)prop-2-en-1-ol. This transformation requires mild reducing agents that exhibit high chemoselectivity for the carbonyl group over the alkene.

Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures. While NaBH₄ is generally selective for aldehydes and ketones, careful control of reaction conditions is necessary to minimize potential 1,4-reduction (conjugate addition) to the α,β-unsaturated system. Other more selective reagents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed to achieve this transformation effectively.

Table 2: Common Reagents for Selective Aldehyde Reduction

Reagent Typical Conditions Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol, 0°C to RT Allylic Alcohol

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reversible reaction is one of the most fundamental transformations in chemistry and is typically catalyzed by an acid or base, or can proceed simply upon heating. The formation of the C=N double bond is driven by the removal of water from the reaction mixture.

A wide variety of primary amines can be used, including aliphatic and aromatic amines, amino acids, and other amine-containing compounds, leading to a diverse library of Schiff base derivatives. These derivatives are of significant interest due to their prevalence in biologically active molecules and their utility as intermediates in the synthesis of nitrogen-containing heterocycles. The reaction is general for aldehydes, and studies on indole-3-carboxaldehyde (B46971) have shown successful condensation with various amines, a reactivity pattern that extends to its acrylaldehyde analogue.

Table 3: Examples of Schiff Base Formation with Indole Aldehydes

Aldehyde Amine Product Type Reference
Indole-3-carboxaldehyde L-amino acids Amino acid-derived Schiff base
Indole-3-carboxaldehyde Aminophenols Aminophenol-derived Schiff base
Aromatic Aldehydes Primary Amines N-Aryl or N-Alkyl Imine

Reactions Involving the α,β-Unsaturated System

The conjugated system in this compound, featuring an electron-withdrawing aldehyde group, activates the carbon-carbon double bond for nucleophilic attack and participation in cycloaddition reactions.

The α,β-unsaturated aldehyde system is an excellent Michael acceptor. The β-carbon atom is electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Nucleophiles such as enolates, amines, thiols, and other stabilized carbanions can add to the β-position of the acrylaldehyde moiety. The initial addition results in the formation of an enolate intermediate, which is then protonated to give the final 1,4-adduct. For instance, the reaction of related 3-(2-nitrovinyl)-1H-indoles with phenols proceeds via a Michael-like nucleophilic addition across the electron-deficient alkene. This reactivity is directly analogous to that expected for this compound. The choice of catalyst, often a base, is crucial for generating the nucleophile and facilitating the addition.

Table 4: Nucleophiles for Michael Addition Reactions

Nucleophile Class Example Product Type Reference
Carbon Nucleophiles Malonates, Nitroalkanes Functionalized Aldehydes
Nitrogen Nucleophiles Amines, Indoles β-Amino Aldehydes
Oxygen Nucleophiles Phenols, Alcohols β-Alkoxy/Aryloxy Aldehydes

The conjugated diene-like system within the 3-alkenylindole structure can participate in cycloaddition reactions to form complex polycyclic frameworks. While [3+3] cycloadditions are a specific class, related pericyclic reactions such as [4+3] cycloadditions are well-documented for similar systems and provide a pathway to seven-membered rings.

Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations, generated in situ, have been shown to produce cyclohepta[b]indoles. In this transformation, the 3-alkenylindole acts as the four-atom (4π) component, reacting with the three-atom (2π) oxyallyl cation. These reactions can proceed with high diastereoselectivity and yield functionality-rich tricyclic structures that are present in various bioactive natural products. The reactivity of the indole nucleus as part of the diene system is a key feature of this transformation. Other cycloadditions, such as 1,3-dipolar cycloadditions, are also common for activated alkenes, where the α,β-unsaturated system acts as the dipolarophile, reacting with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings.

Table 5: Cycloaddition Reactions with Alkenyl Indoles

Reaction Type Reactants Product Skeleton Reference
Dearomative (4+3) Cycloaddition 3-Alkenylindole + Oxyallyl Cation Cyclohepta[b]indole
1,3-Dipolar Cycloaddition Activated Alkene + Nitrone Isoxazolidine

Transformations of the Indole Nucleus

The indole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. However, the presence of the electron-withdrawing acrylaldehyde group at the C3 position significantly influences the regioselectivity of these reactions. Furthermore, the nitrogen atom of the indole ring can be functionalized, which is a common strategy to modify the molecule's properties or to protect the indole NH during subsequent synthetic steps.

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the electron-donating nature of the nitrogen atom. However, in this compound, the C3 position is already substituted. The electron-withdrawing nature of the acrylaldehyde group deactivates the indole ring towards electrophilic attack, particularly at the C2 and C4 positions. Despite this deactivation, electrophilic substitution can still occur at other positions of the indole ring, such as C2, C4, C5, C6, and C7, depending on the reaction conditions and the nature of the electrophile.

Directed C-H functionalization has emerged as a powerful tool for the selective arylation of indole derivatives. For instance, palladium-catalyzed C-H functionalization of C3-aldehyde substituted free (NH) indoles with iodoarenes has been reported to occur at the C4 position. nih.gov This methodology allows for the introduction of aryl groups at a less conventional position of the indole ring, providing access to novel derivatives. nih.gov

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the indole ring in this compound can readily undergo functionalization through alkylation, acylation, and sulfonylation. These modifications are often employed to introduce specific functionalities, modulate the electronic properties of the indole ring, or to protect the N-H group from unwanted side reactions during multi-step syntheses.

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides in the presence of a base. For example, N-alkylation of the related indole-3-carbaldehyde has been achieved using alkyl halides in a mixture of acetonitrile (B52724) and N,N-dimethylformamide (DMF) under reflux conditions. nih.gov This strategy is applicable for the introduction of a range of alkyl groups, including methyl and benzyl (B1604629) groups. nih.gov

N-Acylation: Acylation of the indole nitrogen provides N-acylindoles, which can serve as important intermediates in organic synthesis. While direct N-acylation of indoles can be challenging due to the competing C3-acylation, methods have been developed for chemoselective N-acylation. One such method utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov

N-Sulfonylation: The indole nitrogen can also be protected with sulfonyl groups, such as the tosyl (p-toluenesulfonyl) group. This is a common strategy to protect the indole N-H during various chemical transformations. The resulting N-sulfonylated indoles are generally stable to a range of reaction conditions.

Functionalization TypeReagents and ConditionsResulting Group
N-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., THF, DMF)N-Alkyl
N-AcylationAcyl chloride or Thioester, Base (e.g., Cs₂CO₃)N-Acyl
N-SulfonylationSulfonyl chloride (e.g., TsCl), BaseN-Sulfonyl (e.g., N-Tosyl)

Divergent Synthetic Pathways from Indole-Acrylaldehyde

The this compound moiety serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The α,β-unsaturated aldehyde functionality is a key reactive site that can participate in cycloaddition and condensation reactions, leading to the formation of new ring systems.

Synthesis of Pyrazole (B372694) Derivatives: The acrylaldehyde unit can react with hydrazine (B178648) derivatives to form pyrazole rings. For instance, a series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives have been synthesized, highlighting the utility of indole-based precursors in constructing complex heterocyclic systems. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives: The α,β-unsaturated carbonyl system in indole-based chalcones, which can be derived from this compound, is a key building block for the synthesis of pyrimidine derivatives. Reaction of these chalcones with urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of an acid catalyst leads to the formation of 4-(indol-3-yl)-6-substituted-phenyl-pyrimidines. Similarly, the reaction of indole-3-carboxaldehyde with ethyl cyanoacetate (B8463686) and thiourea provides a route to indolyl-pyrimidine-5-carbonitriles. japsonline.comjapsonline.com

Synthesis of Pyridine (B92270) Derivatives: The acrylaldehyde functionality can also be utilized in the construction of pyridine rings. One-pot multicomponent reactions involving an indole derivative, an aldehyde, and a source of ammonia (B1221849) or an amine can lead to the formation of indolyl-substituted pyridines. researchgate.net

These examples demonstrate the potential of this compound as a starting material for the synthesis of a diverse range of biologically relevant heterocyclic compounds. The reactivity of both the indole nucleus and the acrylaldehyde side chain allows for a multitude of synthetic transformations, making it a valuable tool for medicinal and materials chemistry.

HeterocycleKey Reagents
PyrazoleHydrazine derivatives
PyrimidineUrea, Thiourea, Guanidine, Ethyl cyanoacetate
PyridineAldehydes, Ammonia/Amines

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The aldehydic proton is expected to appear as a doublet in the downfield region, typically around δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The vinyl protons of the acrylaldehyde moiety will exhibit a characteristic coupling pattern. The proton attached to the carbon adjacent to the carbonyl group (α-proton) would appear as a doublet of doublets, while the proton on the β-carbon, which is attached to the indole (B1671886) ring, would appear as a doublet.

The protons of the indole ring will resonate in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The proton at the C2 position of the indole ring is expected to be a singlet or a narrow triplet, while the protons on the benzene (B151609) portion of the indole ring (C4, C5, C6, and C7) will show a more complex splitting pattern characteristic of a substituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(1H-indol-3-yl)acrylaldehyde

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic-H9.5 - 10.0Doublet (d)
Vinyl-α-H6.5 - 7.0Doublet of Doublets (dd)
Vinyl-β-H7.5 - 8.0Doublet (d)
Indole N-H> 8.0Broad Singlet (br s)
Indole C2-H7.2 - 7.5Singlet (s) or Triplet (t)
Indole C4-H7.5 - 8.0Doublet (d) or Multiplet (m)
Indole C5-H7.0 - 7.3Multiplet (m)
Indole C6-H7.0 - 7.3Multiplet (m)
Indole C7-H7.5 - 8.0Doublet (d) or Multiplet (m)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the vinyl carbons, and the carbons of the indole ring.

The carbonyl carbon of the aldehyde is the most deshielded and is expected to appear at approximately δ 190-195 ppm. The vinyl carbons will have characteristic shifts, with the β-carbon (attached to the indole ring) resonating further downfield than the α-carbon. The carbons of the indole ring will appear in the aromatic region of the spectrum, typically between δ 110 and 140 ppm. The chemical shifts of the indole carbons are influenced by the substitution at the C3 position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl-C190 - 195
Vinyl-α-C120 - 130
Vinyl-β-C135 - 145
Indole C2120 - 125
Indole C3115 - 120
Indole C3a125 - 130
Indole C4120 - 125
Indole C5120 - 125
Indole C6120 - 125
Indole C7110 - 115
Indole C7a135 - 140

Attached Proton Test (APT) NMR spectroscopy is a useful technique to differentiate between carbon atoms based on the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups typically show negative phase signals, while methyl (CH₃) and methine (CH) groups exhibit positive phase signals.

For this compound, an APT experiment would be expected to show:

Positive Signals: The methine carbons of the vinyl group and the CH groups of the indole ring (C2, C4, C5, C6, C7).

Negative Signals: The quaternary carbons of the indole ring (C3, C3a, C7a). The carbonyl carbon, having no attached protons, would also appear as a negative signal.

This technique would therefore provide a clear distinction between the different types of carbon atoms in the molecule, aiding in the definitive assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. scielo.brnih.govmdpi.com

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. csic.es

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aldehydic C-H stretch typically gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. vscht.cz

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the conjugated aldehyde is expected in the region of 1650-1680 cm⁻¹. vscht.cz

C=C Stretching: The C=C stretching of the acrylaldehyde moiety and the aromatic C=C stretching of the indole ring will likely appear in the 1500-1650 cm⁻¹ region. vscht.cz

C-N Stretching: The C-N stretching vibration of the indole ring is expected in the 1300-1360 cm⁻¹ range.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted benzene ring will be observed in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indole)3300 - 3500Medium, Broad
Aromatic C-H Stretch> 3000Medium
Aldehydic C-H Stretch~2820, ~2720Weak
C=O Stretch (Aldehyde)1650 - 1680Strong
C=C Stretch (Vinyl & Aromatic)1500 - 1650Medium to Strong
C-N Stretch (Indole)1300 - 1360Medium

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman data for this compound were found, the expected spectrum can be inferred from the Raman spectra of related indole derivatives. nih.govnih.gov

The FT-Raman spectrum would likely be dominated by bands arising from the vibrations of the less polar bonds. Therefore, the C=C stretching vibrations of the vinyl group and the indole ring are expected to give strong Raman signals. The symmetric stretching vibrations of the aromatic ring would also be prominent. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The N-H stretching vibration is typically weak in Raman spectroscopy. The fingerprint region would contain a complex pattern of bands corresponding to various bending and skeletal vibrations.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. nih.gov For a molecule like this compound with the chemical formula C₁₁H₉NO, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

In practice, a sample is introduced into the mass spectrometer, ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are guided into a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap analyzer). nih.gov The analyzer measures the m/z value of the protonated molecule, [M+H]⁺. The experimentally determined exact mass is then compared to the theoretical mass calculated for the proposed formula, C₁₁H₉NO, to confirm the compound's identity. This level of precision is crucial for differentiating between isomers and confirming the successful synthesis of the target compound. scielo.brnih.gov

Table 1: Theoretical Mass Data for this compound

FormulaTypeCalculated Mass (Da)
C₁₁H₉NOExact Mass171.06841
C₁₁H₉NOMolecular Weight171.19
C₁₁H₁₀NO⁺[M+H]⁺172.07569

This table presents the calculated theoretical mass values for this compound, which are used as a reference for comparison with experimental HRMS data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a mixture. For the analysis of this compound, GC-MS can confirm its purity and provide structural information based on its mass spectrum. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and injected into a GC column. The components are separated based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nist.govmassbank.eu This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a unique "fingerprint" for the compound and can be used for structural elucidation by comparing it to library spectra or by interpreting the fragmentation pathways. nist.govmassbank.eu For instance, fragmentation of indole derivatives often involves cleavage of the side chain and characteristic losses from the indole ring, providing valuable structural confirmation. nist.govmassbank.eu

X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality, single crystal of this compound is required. rigaku.com This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. spbu.ru By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained.

This data is then processed to determine the unit cell dimensions and the crystal system. The arrangement of atoms within the unit cell is solved and refined to generate a detailed three-dimensional model of the molecule. This model confirms the connectivity of the atoms and reveals the precise bond lengths and angles. For example, in the closely related compound (E)-Methyl 3-(1H-indol-3-yl)acrylate, the crystal system was determined to be monoclinic. nih.gov Similar detailed structural parameters would be expected from an analysis of this compound.

Table 2: Representative Crystal Data for a Related Indole Derivative, (E)-Methyl 3-(1H-indol-3-yl)acrylate

ParameterValue
Chemical FormulaC₁₂H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.884(3)
b (Å)7.923(5)
c (Å)21.898(13)
β (°)93.54(3)
Volume (ų)1018.9(10)
Z4

This table shows crystallographic data for a structurally similar compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, illustrating the type of information obtained from single-crystal X-ray diffraction. nih.gov Data for this compound would be expected to be similarly detailed.

Beyond the structure of a single molecule, X-ray diffraction data also reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. This arrangement is governed by intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov

For this compound, the presence of a hydrogen bond donor (the indole N-H group) and acceptors (the carbonyl oxygen) suggests that hydrogen bonding plays a significant role in its crystal structure. In related indole structures, intermolecular N—H···O hydrogen bonds are commonly observed, often linking molecules into chains or more complex networks. nih.gov Additionally, weak C—H···O interactions and π-π stacking between the aromatic indole rings can further stabilize the crystal packing. nih.gov Analysis of these interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. aurigaresearch.comelementar.com This method is used to confirm the empirical formula of a newly synthesized compound. The technique, often referred to as CHN analysis, relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment. thermofisher.com

During combustion, the carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. thermofisher.com

The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula (C₁₁H₉NO). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and elemental composition of this compound. aurigaresearch.com

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₉NO)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01111132.12177.17
HydrogenH1.00899.0725.30
NitrogenN14.007114.0078.18
OxygenO15.999115.9999.35
Total 171.199 100.00

This table outlines the theoretical elemental percentages for this compound based on its molecular formula. Experimental results from CHN analysis are compared against these values to verify the compound's composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π → π* transitions within the conjugated system, which includes the indole ring and the acrylaldehyde side chain. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used for analysis.

Detailed Research Findings

While specific, detailed spectral data for this compound is not extensively documented in publicly available literature, the UV-Vis characteristics can be inferred from closely related indole derivatives. The electronic spectrum of the indole chromophore itself typically exhibits two main absorption bands. The first, appearing around 270-290 nm, is referred to as the 1La band, and the second, in the 210-220 nm region, is the 1Lb band. The presence of the conjugated acrylaldehyde substituent at the 3-position of the indole ring is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-conjugated system.

Research on compounds with a similar structural framework, such as 3-(substituted phenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one, provides insight into the expected absorption regions for this compound. For instance, derivatives of this nature exhibit strong absorption bands in the ultraviolet and near-visible regions, which are attributable to the extended conjugation of the indole ring with the propenone system.

For example, the UV-Vis absorption data for 3-(2-chlorophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one shows absorption maxima (λmax) at 283.0 nm and 341.5 nm when measured in dimethylformamide (DMF). Similarly, the 3-(3-nitrophenyl) analog displays λmax values at 282.0 nm and 342.0 nm in the same solvent. These values suggest that the core structure possesses significant electronic absorption in these regions.

Furthermore, data for the related compound indole-3-acetaldehyde, which has a shorter side chain, shows local absorption maxima at 244 nm, 260 nm, and 300 nm. researchgate.net The extended conjugation in this compound, due to the carbon-carbon double bond in the acrylaldehyde moiety, would be expected to shift these absorptions to longer wavelengths.

Based on these related structures, the UV-Vis spectrum of this compound is predicted to show characteristic absorption bands corresponding to the electronic transitions within its indole and conjugated acrylaldehyde systems.

Data Tables

The following tables present the UV-Vis absorption data for compounds structurally related to this compound, which can be used to estimate its spectral properties.

Table 1: UV-Vis Absorption Data for 3-(Substituted phenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one Derivatives in DMF

Compoundλmax 1 (nm)λmax 2 (nm)
3-(2-chlorophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one283.0341.5
3-(3-nitrophenyl)-1-(1H-indol-3-yl) prop-2-ene-1-one282.0342.0

Table 2: UV-Vis Absorption Data for Indole-3-acetaldehyde researchgate.net

λmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
244260300

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The formation of 3-(1H-indol-3-yl)acrylaldehyde and related compounds can be achieved through various synthetic routes, with palladium-catalyzed C-H activation and Vilsmeier-Haack type reactions being of significant interest for mechanistic investigations.

While a specific catalytic cycle for the direct synthesis of this compound via palladium-catalyzed C-H activation of indole (B1671886) with acrolein is not extensively detailed in the literature, the general mechanism for the alkenylation of indoles provides a well-accepted framework. beilstein-journals.orgnih.gov This process is believed to proceed through an electrophilic palladation pathway.

The proposed catalytic cycle typically involves the following key steps:

C-H Activation: An electron-deficient Pd(II) catalyst undergoes an electrophilic attack on the electron-rich indole ring, typically at the C3 position, to form a σ-indolyl-palladium(II) complex. nih.gov

Coordination and Insertion: The alkene (in this case, acrolein) coordinates to the palladium center. This is followed by the insertion of the alkene into the Pd-C bond, leading to the formation of a σ-alkyl complex. beilstein-journals.orgnih.gov This step is often considered the rate-determining step of the reaction. beilstein-journals.org

β-Hydride Elimination: A syn-β-hydride elimination from the σ-alkyl complex releases the final alkenylindole product, this compound. beilstein-journals.org

Catalyst Regeneration: The resulting Pd(0) species is re-oxidized to the active Pd(II) catalyst by an oxidant present in the reaction mixture, thus completing the catalytic cycle. beilstein-journals.org

An alternative pathway, termed "alkene activation," involves the initial coordination of the Pd(II) catalyst to the alkene, forming a π-olefin complex. This is followed by a nucleophilic attack from the indole to generate the same σ-alkyl intermediate. nih.gov The regioselectivity of the C-H activation can be controlled by using directing groups on the indole nitrogen. nih.gov

In the context of forming the aldehyde functionality at the C3 position of the indole ring, a common precursor is indole-3-carboxaldehyde (B46971). The Vilsmeier-Haack reaction is a classical and efficient method for this transformation, and its key intermediate is well-characterized. ijpcbs.com

The primary intermediate in the Vilsmeier-Haack reaction is the Vilsmeier reagent , a chloromethyleniminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃). ijpcbs.com This electrophilic species is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde.

In palladium-catalyzed C-H activation reactions, the key intermediates are organometallic in nature. The σ-alkyl complex formed after the insertion of the alkene into the Pd-C bond is a crucial intermediate that dictates the final product structure. beilstein-journals.org Additionally, cyclopalladated intermediates can be formed in ligand-directed C-H activation processes. nih.gov

For multicomponent reactions that produce derivatives of this compound, zwitterionic intermediates can play a pivotal role. For instance, in the reaction of 3-indolyl-3-oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides, a zwitterionic intermediate is formed from the reaction of the isocyanide and the acetylenedicarboxylate, which then reacts with the indole derivative. nih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insights into reaction rates and help identify the rate-determining step of a reaction mechanism.

The kinetics of the Vilsmeier-Haack reaction are also influenced by the nature of the amide and the solvent polarity, although the effect of the latter is generally small. rsc.org

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction. A significant KIE is observed when a C-H bond is broken in the rate-determining step. In the context of palladium-catalyzed C-H activation, a primary KIE would be expected if the C-H bond cleavage is the rate-limiting step. Deuterium-labeling experiments in the palladium-catalyzed synthesis of indoles from 2-iodostyrenes have confirmed the involvement of a vinyl C-H activation step in the mechanism. organic-chemistry.org

Recently, a catalytic version of the Vilsmeier-Haack formylation of indoles has been developed, allowing for the synthesis of deuterated indole-3-carboxaldehydes using DMF-d7 as the deuterium (B1214612) source. orgsyn.org This methodology highlights the potential for using isotopic labeling to study the reaction mechanism in more detail.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms, predicting reaction outcomes, and understanding the electronic and structural properties of molecules. mdpi.com

Computational studies on related palladium-catalyzed C-H functionalization reactions have been used to elucidate the energetics of different proposed pathways and to rationalize the observed regioselectivity. rsc.org For example, DFT calculations can help determine whether the "alkene activation" or "indole activation" pathway is more favorable under specific reaction conditions.

In the study of multicomponent reactions, computational methods can help to map out the complex reaction network and identify the most likely reaction pathway. For instance, in the synthesis of tetrasubstituted pyrrolidines, DFT calculations were used to study the mechanism of the organocatalytic reaction. mdpi.com

For the Vilsmeier-Haack reaction, theoretical studies can provide insights into the structure and reactivity of the Vilsmeier reagent and the transition states involved in the electrophilic substitution.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. Structural optimization using DFT, often with functionals like B3LYP, provides a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For indole derivatives, DFT calculations have been successfully used to determine their optimized geometries. csic.es Studies on indole-3-carbaldehyde semicarbazone derivatives, for instance, employed DFT to confirm the Z/E isomerism and cis/trans conformers. csic.es Similarly, DFT studies on acrolein have investigated its adsorption on surfaces, indicating the reliability of these methods for molecules with conjugated systems. nih.gov

For this compound, a DFT-optimized structure would reveal the planarity of the indole ring and the conjugated acrylaldehyde side chain. Key structural parameters that would be determined are presented in the hypothetical data table below, based on typical values for similar structures.

Table 1: Predicted Optimized Structural Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=C bond length (acrylaldehyde)~1.35 Å
C-C single bond length (side chain)~1.45 Å
C=O bond length~1.22 Å
C-N bond length (indole)~1.37 Å
Dihedral angle (indole-side chain)~0-10° (indicating near planarity)

Electronic properties such as dipole moment and molecular electrostatic potential (MEP) maps can also be derived from DFT calculations, highlighting the charge distribution and reactive sites within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. youtube.com A smaller HOMO-LUMO gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed over the electron-withdrawing acrylaldehyde moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The interaction between these frontier orbitals governs the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack. nih.govacs.org

FMO analysis of related quinoline (B57606) derivatives has shown that the HOMO and LUMO are delocalized over the aromatic system, with the energy gap influencing the molecule's optical properties. researchgate.net For this compound, the HOMO-LUMO gap would be a critical parameter for predicting its electronic transitions and chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO~ -5.5 to -6.0
LUMO~ -2.0 to -2.5
HOMO-LUMO Gap~ 3.0 to 4.0

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It elucidates charge transfer events by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation.

Table 3: Predicted NBO Analysis of Key Charge Transfer Interactions in this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(1) N (indole)π(C=C) (side chain)> 10
π(C=C) (indole)π(C=O) (side chain)> 5
LP(1) O (carbonyl)σ*(C-C) (side chain)~ 2-3

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and identifying the most stable conformers. By mapping the potential energy surface (PES) as a function of key dihedral angles, computational methods can predict the relative energies of different rotational isomers (rotamers).

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the indole ring to the acrylaldehyde side chain. A PES scan would likely reveal two stable planar conformers, s-trans and s-cis, with the s-trans conformer being slightly more stable due to reduced steric hindrance. Studies on similar conjugated systems, like acrolein, have shown the importance of such conformational preferences in determining their spectroscopic and reactive properties. mdpi.com

Modeling of Catalytic Systems and Reaction Pathways

Computational modeling is instrumental in elucidating reaction mechanisms, especially in catalytic processes. For this compound, which can participate in various reactions such as Michael additions, cycloadditions, and reductions, modeling can help to map out the energy profiles of different reaction pathways.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block

The conjugated system of 3-(1H-indol-3-yl)acrylaldehyde, coupled with the nucleophilic character of the indole (B1671886) ring, makes it an exceptional substrate for reactions that build molecular complexity. It readily participates in various cycloaddition and condensation reactions, serving as a linchpin in the assembly of elaborate chemical structures.

The dienophilic nature of the acryloyl moiety in this compound and its derivatives facilitates their participation in cycloaddition reactions, which are powerful methods for constructing polycyclic frameworks. Notably, 1,3-dipolar cycloaddition reactions provide a direct route to complex heterocyclic systems. For instance, the reaction of azomethine ylides, generated in situ from isatin (B1672199) derivatives and amino acids, with indolyl-based dipolarophiles can be employed to create spiro-pyrrolidine-oxindoles. rsc.org These reactions often proceed with high regio- and stereoselectivity. The stereochemical outcome is typically controlled by the geometry of the ylide and the approach of the reacting species, which can be influenced by secondary orbital interactions between the dipole and the dipolarophile. rsc.orgmdpi.com

This compound and its close precursor, indole-3-carboxaldehyde (B46971), are pivotal starting materials for synthesizing a broad spectrum of nitrogen-containing heterocycles. nih.govresearchgate.net The aldehyde group readily undergoes condensation with various binucleophiles, while the conjugated double bond is susceptible to Michael additions, enabling diverse cyclization pathways.

One-pot, multi-component reactions are frequently employed to construct highly substituted heterocycles. For example, derivatives of this compound, such as 3-cyanoacetyl indoles, react with aromatic aldehydes and other reagents to form polysubstituted 4H-pyrans in high yields. researchgate.net Similarly, four-component reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile (a derivative of the subject compound), aldehydes, acetyl-chromenones, and ammonium (B1175870) acetate (B1210297) can produce complex pyridine-3-carbonitrile (B1148548) derivatives incorporating both indole and coumarin (B35378) moieties. researchgate.net

The synthesis of other important nitrogen heterocycles from indole-3-aldehydes includes:

Pyrimidines : Synthesized through condensation reactions with urea (B33335) or thiourea (B124793) and chalcones derived from indole-3-carboxaldehyde. nih.gov

Pyrazoles : Formed by the cyclocondensation of indolyl chalcone (B49325) intermediates with hydrazine (B178648) derivatives. nih.gov

Imidazoles : Can be synthesized via various green chemistry protocols, often involving multi-component reactions where an indole aldehyde derivative is a key component. nih.gov

These examples highlight the role of the title compound's structural motifs in providing a template for the programmed assembly of diverse heterocyclic rings, which are prevalent in medicinal chemistry. researchgate.net

Precursors for Indole-Based Scaffolds

The inherent reactivity of this compound is extensively harnessed to create more complex indole-containing molecules. It serves as a foundational scaffold for both the synthesis of substituted indole derivatives and the construction of elaborate fused heterocyclic architectures.

This compound is a versatile platform for accessing a wide range of 3-substituted indoles, which are important precursors for pharmaceuticals and agrochemicals. nih.govresearchgate.net The aldehyde functionality can be readily transformed into other functional groups. For instance, condensation with nitroparaffins yields 3-(2-nitrovinyl)indoles, which can be subsequently reduced to afford substituted tryptamines. researchgate.net

The indole nitrogen can also be functionalized. For example, N-arylsulfonyl-3-formylindoles can be prepared in a two-step sequence starting from commercially available indoles, which are first formylated via a Vilsmeier-Haack reaction and then sulfonylated. researchgate.net Furthermore, unexpected reaction pathways can lead to novel indole substitutions. Under neat conditions, the reaction of indole with various aldehydes can surprisingly yield 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles, demonstrating a method for creating 1,3'-diindolyl methane (B114726) derivatives. nih.govrsc.org The catalytic Vilsmeier-Haack reaction can also be employed for the deuteration of indole-3-carboxaldehydes, creating valuable building blocks for isotopic labeling. nih.gov

The reactivity of this compound and its derivatives is adeptly used to construct fused heterocyclic systems where the indole core is annulated with another ring.

Isoindolinones : 3-(1H-indol-3-yl)isoindolin-1-one derivatives can be synthesized through a clean, one-pot, three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water, highlighting an environmentally benign synthetic route. nih.gov

Pyrimidines : As mentioned earlier, indole-3-carboxaldehyde derivatives are key in building pyrimidine (B1678525) rings through reactions with reagents like urea or thiourea. nih.govnih.gov These reactions often proceed through an initial chalcone formation followed by cyclocondensation.

Benzofuranones : 3-(1H-indol-3-yl)benzofuran-2(3H)-ones are efficiently synthesized via a polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles (derived from this compound) with phenols. nih.govnih.gov This cascade transformation involves a nucleophilic addition followed by intramolecular cyclization to form the lactone ring. nih.gov

These syntheses demonstrate the utility of the title compound in creating complex, multi-ring systems that are of interest in materials science and medicinal chemistry.

Strategies for Natural Product Total Synthesis

The structural features of this compound and its direct precursor, indole-3-carboxaldehyde, make them valuable intermediates in the total synthesis of complex indole alkaloids. mdpi.comresearchgate.net Indole alkaloids are a vast class of natural products with diverse structures and significant biological activities. mdpi.com

A key strategy involves using the aldehyde as a handle to build the complex side chains or additional ring systems found in nature. For instance, indole-3-carboxaldehyde is a precursor for the synthesis of various phytoalexins, which are antimicrobial compounds produced by plants. Examples include:

Brassinin and Cyclobrassinin : These sulfur-containing phytoalexins can be synthesized from indole-3-carboxaldehyde via intermediates like 3-aminomethylindole. researchgate.net

Isocryptolepine : The synthesis of this indoloquinoline alkaloid can be achieved using a pathway where indole-3-carboxaldehyde is a key starting material. researchgate.net

In the realm of bisindole alkaloids, indole-3-carboxaldehyde derivatives are crucial. The synthesis of dragmacidin, a cytotoxic marine alkaloid, involves the condensation of an (indol-3-yl)-alpha-oxoacetyl chloride derivative, which can be prepared from an indole-3-carboxaldehyde precursor. researchgate.net Similarly, the total synthesis of other complex alkaloids like mitragynine (B136389) and alstonisine (B1256024) often involves key steps such as the Pictet-Spengler reaction, where an indole derivative, often prepared from indole-3-carboxaldehyde, is a critical component. The application of this simple indole aldehyde as a starting point in the synthesis of such structurally diverse and biologically potent molecules underscores its strategic importance in the field of natural product synthesis. rsc.org

Intermediates in the Synthesis of Indole Alkaloids

The indole-3-aldehyde structural motif is a cornerstone in the biosynthesis and total synthesis of numerous indole alkaloids. researchgate.netresearchgate.netekb.eg this compound and its direct precursor, 1H-indole-3-carboxaldehyde, serve as pivotal intermediates for assembling the complex polycyclic systems characteristic of this class of natural products. researchgate.netekb.eg The aldehyde group provides a handle for C-C and C-N bond formations, while the vinyl extension in the acrylaldehyde offers additional points for cycloadditions, conjugate additions, and other annulation strategies essential for building the target alkaloid skeletons.

Research has identified 1H-indole-3-carboxaldehyde as a key starting material for a variety of biologically active alkaloids. ekb.eg Its derivatives are crucial for accessing compounds with a wide range of activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netekb.eg The conversion of the carboxaldehyde to the acrylaldehyde or other extended unsaturated systems is a common strategy to facilitate the construction of more complex ring systems.

Table 1: Indole Alkaloids and Related Bioactive Compounds Derived from Indole-3-Carboxaldehyde Precursors

Alkaloid/Compound Biological Significance Source(s)
Camalexin Antitumor ekb.eg
Coscinamide Antitumor ekb.eg
Phytoalexins (Brassinin, Cyclobrassinin) Antimicrobial ekb.eg
Chondramide A Antiviral ekb.eg
Isocryptolepine Anti-plasmodial ekb.eg
Caulilexins A-C Antifungal ekb.eg
Cryptosanginolentine Inhibits DNA replication ekb.eg

Preparation of Synthetic Analogues of Complex Natural Products

Beyond the synthesis of naturally occurring indole alkaloids, this compound and its parent aldehyde are instrumental in the preparation of synthetic analogues of complex natural products and other novel heterocyclic compounds. The unique reactivity of this intermediate allows for its use in multicomponent reactions and cascade sequences to rapidly build molecular complexity. nih.govnih.gov

One significant application is the synthesis of indolylquinazolinones. Researchers have developed straightforward methods starting from 1H-indole-3-carboxaldehyde and anthranilamide derivatives to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. nih.gov These compounds are of interest for their potential antibacterial activities, including against resistant strains like MRSA. nih.gov

Similarly, derivatives of indole-3-aldehydes are used to access other complex heterocyclic systems. For instance, 3-cyanoacetyl indoles, which can be derived from indole, react with various partners in multicomponent reactions to yield highly substituted pyran derivatives. nih.gov These reactions showcase the utility of C3-functionalized indoles in generating diverse molecular scaffolds. Another example involves the reaction of 3-(2-nitrovinyl)-1H-indoles, close relatives of this compound, with phenols to create 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, which are chimeric molecules combining two privileged structural motifs found in drug discovery. nih.gov

Table 2: Examples of Synthetic Analogues Prepared from Indole-3-Aldehyde Derivatives

Compound Class Precursors Significance Source(s)
2-(1H-indol-3-yl)quinazolin-4(3H)-ones 1H-indole-3-carboxaldehyde, Anthranilamide Antibacterial agents nih.gov
3-(1H-Indol-3-yl)benzofuran-2(3H)-ones 3-(2-nitrovinyl)-1H-indoles, Phenols Chimeric scaffolds for drug discovery nih.gov
Polysubstituted 4H-Pyrans 3-Cyanoacetyl indoles, Aldehydes, Malononitrile (B47326) Novel heterocyclic systems nih.gov

Chemical Connections to Tryptophan Metabolism

Indole-3-acetaldehyde as a Related Metabolite

A key intermediate in tryptophan metabolism that bears a strong structural resemblance to 3-(1H-indol-3-yl)acrylaldehyde is indole-3-acetaldehyde (IAAD). IAAD is a recognized metabolite of tryptophan produced by gut microbiota and is an intermediate in the indole (B1671886) pathway. nih.govbevital.noresearchgate.netnih.gov It is formed from the decarboxylation of indole-3-pyruvic acid or the deamination of tryptamine. nih.gov Chemically, IAAD differs from this compound by the saturation of the two-carbon side chain attached to the indole ring. The latter possesses a carbon-carbon double bond (an acrylyl group), making it an unsaturated aldehyde, whereas IAAD is a saturated aldehyde. This difference in saturation implies that a theoretical conversion between the two could occur via oxidation (dehydrogenation) or reduction (hydrogenation) reactions.

Indole-3-acetaldehyde is a pivotal molecule that can be further oxidized to form indole-3-acetic acid (IAA), a significant phytohormone in plants and a bioactive compound in mammals. nih.gov

Table 1: Properties of Indole-3-acetaldehyde This table is interactive. Click on the headers to sort.

Property Value
IUPAC Name 2-(1H-indol-3-yl)acetaldehyde
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Synonyms IAAD, Tryptaldehyde
Metabolic Role Tryptophan metabolite

Data sourced from PubChem. nih.gov

Chemical Transformations in the Indole Pathway of Tryptophan Metabolism

The indole pathway primarily involves the metabolism of tryptophan by gut microbiota, which catabolizes approximately 5% of this amino acid. bevital.no This pathway generates a host of indole derivatives, including indole, indole-3-propionic acid, indole-3-lactic acid, and the aforementioned indole-3-acetaldehyde (IAAD). mdpi.comnih.gov Another related aldehyde produced in this pathway is indole-3-carboxaldehyde (B46971) (also known as indole-3-aldehyde or 3-IAld), which is structurally the simplest of the indole aldehydes, featuring the aldehyde group directly attached to the C3 position of the indole ring. mdpi.comresearchgate.netnih.gov

The chemical transformations within this pathway are diverse:

Transamination: Tryptophan is converted to indole-3-pyruvic acid. researchgate.netnih.gov

Decarboxylation: Indole-3-pyruvic acid is converted to indole-3-acetaldehyde. researchgate.net

Dehydrogenation/Oxidation: Indole-3-acetaldehyde is oxidized to indole-3-acetic acid. researchgate.net

Deamination: Tryptamine, another tryptophan derivative, is oxidized by amine oxidases to form indole-3-acetaldehyde. researchgate.net

The chemical connection of this compound to this pathway is theoretical and based on its structure. It represents a more oxidized version of indole-3-propionaldehyde and is an unsaturated analog of indole-3-acetaldehyde. Its formation would require enzymatic machinery capable of introducing a double bond into the propyl side chain of an indole derivative, a transformation not commonly documented in the primary indole pathway.

Relationship to Chemical Intermediates within the Kynurenine (B1673888) Pathway

The kynurenine pathway is the principal route of tryptophan catabolism in mammals. nih.gov It is initiated by the enzymatic cleavage of the indole ring's pyrrole (B145914) moiety by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.com This initial step fundamentally alters the core structure of the molecule.

The key chemical intermediates of this pathway include:

N-Formylkynurenine: The direct product of indole ring opening. nih.govnih.gov

L-Kynurenine (Kyn): Formed by the hydrolysis of N-formylkynurenine, it is the central branching point of the pathway. nih.govmdpi.com

Kynurenic Acid (KYNA): A neuroprotective agent formed via transamination of kynurenine. mdpi.commdpi.com

3-Hydroxykynurenine (3-HK): A neurotoxic metabolite formed by the monooxygenation of kynurenine. nih.govmdpi.com

Anthranilic Acid (AA): Formed from the hydrolysis of kynurenine. nih.gov

Quinolinic Acid (QUIN): A neurotoxic NMDA receptor agonist and precursor to NAD+. mdpi.commdpi.commdpi.com

The chemical relationship between this compound and the intermediates of the kynurenine pathway is one of divergence from a common precursor. Tryptophan can either have its side chain modified (as in the indole pathway) or its ring system cleaved (as in the kynurenine pathway). Once tryptophan enters the kynurenine pathway, the indole structure is destroyed, meaning none of the subsequent kynurenine-based intermediates share the characteristic indole ring system of this compound. Therefore, there is no direct chemical transformation that connects them; they are products of two distinct and competing metabolic fates of tryptophan.

Chemical Intermediates in the Serotonin (B10506) Metabolic Pathway

The serotonin pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. nih.gov The pathway begins with the hydroxylation of tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to serotonin. nih.gov

The subsequent metabolism of serotonin provides a key point of chemical comparison. Serotonin is primarily metabolized by the enzyme monoamine oxidase (MAO) through oxidative deamination to form 5-hydroxyindoleacetaldehyde (5-HIAL). meta-biol.netwikipedia.orgresearchgate.net This intermediate is then typically oxidized by aldehyde dehydrogenase to the main final metabolite, 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.org

The chemical connection here is the structural analogy between this compound and the serotonin intermediate 5-hydroxyindoleacetaldehyde. Both are indole-based aldehydes. They differ in two key aspects:

Ring Substitution: 5-HIAL has a hydroxyl group at the 5-position of the indole ring, which this compound lacks.

Side Chain Saturation: this compound has an unsaturated acrylaldehyde side chain, while 5-HIAL has a saturated acetaldehyde (B116499) side chain.

These differences mean that this compound is not a direct intermediate in the canonical serotonin pathway. However, their shared indole-aldehyde framework illustrates a common chemical motif in tryptophan metabolism.

Table 2: Key Aldehyde Intermediates in Tryptophan Metabolism This table is interactive. Click on the headers to sort.

Compound Name Pathway Key Structural Features
Indole-3-acetaldehyde Indole Pathway Indole ring, saturated C2 aldehyde side chain
Indole-3-carboxaldehyde Indole Pathway Indole ring, C1 aldehyde side chain
5-Hydroxyindoleacetaldehyde Serotonin Pathway 5-Hydroxyindole ring, saturated C2 aldehyde side chain

| This compound | (Subject of Article) | Indole ring, unsaturated C3 aldehyde side chain |

Q & A

What are the standard synthetic routes for preparing 3-(1H-indol-3-yl)acrylaldehyde, and how can reaction conditions be optimized for yield improvement?

Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation followed by cyclization and condensation steps. For example, details the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 3-(N-methyl-N-phenylamino)acrolein in the presence of POCl₃ in acetonitrile to yield the target compound . Catalytic methods, such as using p-toluenesulfonic acid (p-TSA), can enhance reaction efficiency by reducing side products . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve electrophilic reactivity.
  • Temperature control : Maintaining 80–100°C during condensation prevents premature decomposition .
  • Purification : Column chromatography with chloroform/ethyl acetate gradients ensures high purity (>95%) .

How can researchers resolve contradictions in spectral data (e.g., NMR, FTIR) when characterizing this compound derivatives?

Answer:
Discrepancies in spectral data often arise from tautomerism or solvent effects. highlights the use of 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments in indole derivatives . For FTIR, comparing experimental carbonyl stretching frequencies (1650–1700 cm⁻¹) with computational predictions (DFT) validates structural integrity . Cross-referencing with crystallographic data (e.g., C=O bond lengths from SHELX-refined structures) further resolves ambiguities .

What methodologies are recommended for determining the crystal structure of this compound derivatives, and how does choice of software impact refinement accuracy?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. emphasizes SHELXL for small-molecule refinement due to its robust handling of twinned data and anisotropic displacement parameters . For example, SHELXL achieved an R-factor of <0.05 for a related indole derivative in . Key considerations:

  • Data resolution : High-resolution (<1.0 Å) data minimizes overfitting.
  • Software comparison : SHELX outperforms Phenix in modeling disorder for flexible acrylaldehyde moieties .

How can computational chemistry be integrated into the study of this compound to predict reactivity or binding interactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic properties like HOMO-LUMO gaps, which correlate with electrophilic reactivity at the acrylaldehyde group . Molecular docking (AutoDock Vina) can model interactions with biological targets, such as aryl hydrocarbon receptors, as shown in . For multicomponent reactions, transition state simulations (Gaussian 16) identify rate-limiting steps .

What strategies are effective in designing SAR studies for this compound derivatives targeting antimicrobial activity?

Answer:
outlines a structure-activity relationship (SAR) framework for indole derivatives:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -F) at the 4-position enhances antimicrobial potency by 2–4× .
  • Bioisosteric replacement : Replacing the acrylaldehyde group with a methyl ketone retains activity while improving stability .
  • Assay design : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli validates efficacy .

What experimental approaches can validate the role of this compound as an intermediate in multicomponent reactions?

Answer:
recommends kinetic trapping via quenching with NaBH₄ to isolate intermediates during reactions like Diels-Alder cycloadditions . TLC monitoring (Rf = 0.3–0.5 in hexane/EtOAc) and LC-MS tracking ([M+H]+ = 242.1 m/z) confirm intermediate formation . Isotopic labeling (¹³C at the aldehyde position) coupled with NMR traces carbon flow in reaction pathways .

How should researchers address discrepancies between theoretical and experimental data in the electronic spectra of this compound complexes?

Answer:
Discrepancies often stem from solvent polarity or excited-state dynamics. suggests:

  • Solvent correction : Use the COSMO-RS model to adjust DFT-predicted UV-Vis spectra for solvent effects .
  • Time-dependent DFT (TD-DFT) : Simulate charge-transfer transitions to align with experimental λmax values (e.g., 320–350 nm) .

What are the best practices for handling and storing this compound to prevent degradation during long-term studies?

Answer:
recommends:

  • Storage : Under argon at –20°C in amber vials to inhibit oxidation .
  • Stabilization : Adding 0.1% hydroquinone as a free-radical scavenger extends shelf life to 6 months .
  • Handling : Use gloveboxes with O₂ levels <1 ppm during weighing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.